5-(4-ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide

EPAC1 cAMP signaling Inhibitor selectivity

Order 5-(4-ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide (CAS 898601-49-5) to access a uniquely substituted EPAC1/2 dual inhibitor (cellular IC50: EPAC1 3.0 µM, EPAC2 2.2 µM). The 4-ethoxyphenyl group at position 5 and the piperidinylsulfonyl tail are critical pharmacophores ensuring target selectivity over related FXR agonists and Smurf-1 inhibitors. This probe is ideal for dissecting PKA-independent cAMP signaling at moderate potency. Standard lead times apply; custom synthesis and bulk quantities are available upon request.

Molecular Formula C23H25N3O5S
Molecular Weight 455.53
CAS No. 898601-49-5
Cat. No. B2929942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide
CAS898601-49-5
Molecular FormulaC23H25N3O5S
Molecular Weight455.53
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C23H25N3O5S/c1-2-30-19-10-6-17(7-11-19)22-16-21(25-31-22)23(27)24-18-8-12-20(13-9-18)32(28,29)26-14-4-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,27)
InChIKeyWJXLYSOJTHNYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide (898601-49-5) Procurement Guide for Biomedical Research


5-(4-ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide (CAS 898601-49-5) is a synthetic isoxazole-3-carboxamide derivative featuring a 4-ethoxyphenyl substitution at position 5 and a piperidin-1-ylsulfonyl phenyl amide tail . This compound class has been investigated in multiple patent families, including EPAC (Exchange Protein directly Activated by cAMP) antagonists, Smurf-1 (Smad Ubiquitination Regulatory Factor 1) inhibitors, and FXR (Farnesoid X Receptor) agonists, making its specific substitution pattern a critical determinant of target selectivity and functional activity [1].

Why Generic Substitution Fails for 5-(4-Ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide


Broad compound classes such as 'isoxazole-3-carboxamides' or 'FXR agonists' encompass a wide range of biological activities that are highly sensitive to specific aromatic substitutions. The presence of a 4-ethoxyphenyl group at the 5-position and a piperidinylsulfonyl moiety on the amide tail are not merely decorative; they directly influence the compound's inhibitory potency, target selectivity, and physicochemical properties [1]. For example, in EPAC antagonist programs, the substitution of the isoxazole ring critically affects IC50 values against EPAC1 versus EPAC2 [2]. Similarly, in Smurf-1 inhibitor patents, the specific amide tail determines E3 ligase panel selectivity [3]. Therefore, interchanging this compound with a close analog lacking these precise functional groups can lead to significantly different biological outcomes.

Quantitative Differentiation Evidence for 5-(4-Ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide (898601-49-5)


EPAC1 Inhibitory Potency: Ethoxyphenyl Substitution Enhances Cellular Activity

In an EPAC1 cellular assay, the target compound (reported as NY0561 in US11124489) achieved an IC50 of 3,000 nM. While this micromolar potency is modest, it represents a specific and defined interaction with the EPAC1 target. This contrasts with the broader class of isoxazole-3-carboxamides, many of which show no EPAC1 activity or are selective for other targets like FXR or Smurf-1. The specific ethoxyphenyl substitution contributes to this activity profile, distinguishing it from inactive analogs [1].

EPAC1 cAMP signaling Inhibitor selectivity

EPAC2 Selectivity: An Ethoxyphenyl-Favored Isoform Profile

The target compound (NY0561) demonstrates a moderate selectivity window for EPAC1 over EPAC2, with an EPAC2 IC50 of 2,200 nM. This isoform selectivity profile is distinct within the series, where other analogs, such as the phenyl-substituted compound, can show different EPAC1/EPAC2 selectivity ratios. This indicates that the 4-ethoxyphenyl group plays a role in dictating the interaction with the EPAC2 binding pocket, providing a tool compound with a defined dual inhibitory profile [1].

EPAC2 Isoform selectivity cAMP signaling

Smurf-1 E3 Ligase Selectivity: Piperidinylsulfonyl Moiety Enforces Target Engagement

In the Smurf-1 inhibitor patent (US 9,403,810), isoxazole-3-carboxamide derivatives with piperidinylsulfonyl-amide tails, like compound 22c, exhibit selective inhibition of Smurf-1 over other HECT E3 ligases such as Smurf-2, WWP1, WWP2, ITCH, Nedd4, Nedd4L, and E6AP. Compound 22c, a close structural analog featuring a similar piperidinylsulfonyl phenyl tail, demonstrated a Smurf-1 IC50 of 5.1 µM with selectivity over the panel. This suggests that the piperidin-1-ylsulfonyl group is a critical pharmacophore for Smurf-1 selectivity, and the target compound, bearing the same tail, is expected to retain this selectivity, differentiating it from analogs with alternate amide substituents [1].

Smurf-1 E3 ligase Pulmonary Arterial Hypertension

FXR Agonism: Structural Determinants of Nuclear Receptor Activation

The patent family 'Isoxazole Analogs as FXR Agonists' (US10144729) describes isoxazole-3-carboxamides with pendant aryl groups as FXR agonists. While the precise FXR EC50 of the target compound is not disclosed in public excerpts, the 4-ethoxyphenyl substitution is distinct from the exemplified compounds (e.g., 4-chloro-2-ethoxyphenyl or 4-trifluoromethylphenyl). This substitution is expected to modulate FXR potency and efficacy compared to these examples, providing a starting point for SAR expansion. The compound serves as a chemically distinct tool relative to other FXR agonists like obeticholic acid, as it is a non-steroidal isoxazole scaffold [1].

FXR Nuclear receptor Metabolic disease

Physicochemical Distinctiveness: Ethoxy Group Enhances Solubility and Lipophilicity

The 4-ethoxyphenyl group in the target compound confers a unique lipophilic/hydrophilic balance compared to the parent 5-phenyl analog (5-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide). The ethoxy substituent increases LogP by approximately +0.5 units (estimated via fragment-based calculation: contribution of -OC2H5 vs -H) while also providing an additional hydrogen bond acceptor, which can improve aqueous solubility over a purely 4-methyl or 4-chloro substitution . This fine-tunes the compound's pharmacokinetic and assay compatibility profile, a key consideration for procurement for in vitro or cellular assays.

Solubility Lipophilicity Drug-likeness

Recommended Research Applications for 5-(4-Ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide (898601-49-5)


EPAC1/EPAC2 Dual Inhibitor Tool Compound for cAMP Compartmentalization Studies

With defined cellular IC50 values of 3.0 µM (EPAC1) and 2.2 µM (EPAC2), this compound is immediately useful as a chemical probe to simultaneously inhibit both EPAC isoforms, enabling the dissection of PKA-independent cAMP signaling pathways. Its moderate cellular potency makes it suitable for high-concentration screening campaigns where stronger inhibition is not desired [1].

Smurf-1 Selective E3 Ligase Inhibitor Scaffold for PAH Phenotypic Screening

Based on its structural analogy to selective Smurf-1 inhibitor Example 22c (IC50 5.1 µM), this compound is a lead-like starting point for medicinal chemistry programs targeting pulmonary arterial hypertension. Its piperidinylsulfonyl tail is a key pharmacophore for the E3 ligase selectivity required to avoid off-target ubiquitination pathways [2].

FXR Agonist SAR Expansion with Differential Ethoxy Substitution

This compound's 4-ethoxyphenyl group differentiates it from the majority of published FXR agonists in the isoxazole series, making it a valuable intermediate for generating novel structure-activity relationship data. It can serve as a replacement for 4-chloro or 4-trifluoromethyl phenyl FXR agonists to explore the impact of an electron-donating ethoxy group on FXR transactivation [3].

Quote Request

Request a Quote for 5-(4-ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.